N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-13(24)21-14-2-5-17(6-3-14)30(26,27)22-15-10-20(25)23(12-15)16-4-7-18-19(11-16)29-9-8-28-18/h2-7,11,15,22H,8-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNJZMLSTPZYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide involves several steps. The initial step typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Chemical Reactions Analysis
N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzodioxin ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide involves several key steps. Initial reactions typically include the formation of sulfonamide derivatives from 2,3-dihydrobenzo[1,4]-dioxin-6-amines and various phenylacetamides. The incorporation of the benzodioxane moiety is crucial for enhancing the compound's biological activity.
Key Reaction Steps:
- Formation of Sulfonamide : Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium.
- Derivatization : Subsequent reaction with 2-bromo-N-(un/substituted phenyl)acetamides to yield the target sulfonamide derivatives.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds derived from this compound exhibit significant enzyme inhibitory activities:
- Alpha-glucosidase Inhibition : These compounds have shown potential in managing Type 2 Diabetes Mellitus (T2DM) by inhibiting alpha-glucosidase activity.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 15.0 | Alpha-glucosidase |
| Compound B | 10.5 | Acetylcholinesterase |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of this compound can inhibit various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.0 | Induction of apoptosis |
| MCF7 (Breast) | 8.5 | Cell cycle arrest |
Diabetes Management
The ability of this compound to inhibit alpha-glucosidase makes it a candidate for diabetes management by reducing glucose absorption in the intestines.
Neurodegenerative Diseases
Inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's Disease by enhancing acetylcholine levels in the brain.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Study on Enzyme Inhibition : A recent publication highlighted the synthesis of sulfonamide derivatives and their screening against alpha-glucosidase and acetylcholinesterase enzymes, demonstrating promising inhibitory activities against both enzymes .
- Anticancer Activity Research : Another study focused on the anticancer properties of similar compounds and reported significant cytotoxic effects against A549 and MCF7 cell lines .
Mechanism of Action
The mechanism of action of N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide involves the inhibition of specific enzymes. For instance, it inhibits cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . By inhibiting these enzymes, the compound can increase acetylcholine levels, potentially improving cognitive function in diseases like Alzheimer’s . Additionally, it inhibits lipoxygenase enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The compound shares structural motifs with TRPV1 antagonists, particularly AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide], which also contains a benzodioxin core . Key differences include:
- AMG 9810 : Features an acrylamide linker and a t-butylphenyl group, contributing to its potency as a competitive TRPV1 antagonist (IC₅₀: 24.5 nM for human TRPV1) .
Pharmacological Activity
Mechanistic and Selectivity Insights
- AMG 9810: Blocks multiple TRPV1 activation modes (capsaicin, heat, protons) with high selectivity over GPCRs and ion channels . Its acrylamide group may enhance covalent or non-covalent interactions with TRPV1.
Biological Activity
N-(4-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]sulfamoyl}phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
- Reactions : These compounds undergo nucleophilic substitution reactions in the presence of bases such as sodium carbonate to yield the desired sulfonamide derivative.
- Final Product : The final compound is obtained by reacting the sulfonamide with various bromoacetyl derivatives under controlled conditions.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:
- Acetylcholinesterase (AChE) : This compound has shown significant inhibitory activity against AChE, which is crucial for managing Alzheimer's disease. The IC50 values indicate a strong binding affinity to the enzyme, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. This suggests its potential utility in treating infections caused by these pathogens.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
Case Studies
Several case studies have assessed the pharmacological effects of similar compounds derived from the same structural framework:
- Neuroprotective Effects : In vivo studies indicated that derivatives of benzodioxin compounds exhibit neuroprotective effects through modulation of cholinergic activity.
- Antidiabetic Properties : Compounds with similar sulfonamide functionalities have shown hypoglycemic effects in diabetic models, indicating a potential role in managing type 2 diabetes mellitus (T2DM).
The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites due to its structural conformation. Molecular docking studies have elucidated these interactions at the atomic level, providing insights into how modifications can enhance biological efficacy.
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, a derivative with a similar sulfamoyl-acetamide scaffold was prepared by reacting N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide with bromoacetamide derivatives in N,N-dimethylformamide (DMF) using lithium hydride as a base. Reaction progress is monitored by TLC, and products are precipitated on ice, followed by filtration and drying .
- Key parameters :
| Reagent | Solvent | Reaction Time | Yield Range |
|---|---|---|---|
| LiH | DMF | 3–4 hours | 60–75% |
- Improvement strategies : Optimize stoichiometry (1:1.05 molar ratio of sulfonamide to bromoacetamide), use anhydrous conditions, and employ column chromatography for purification.
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : Use a combination of:
- 1H-NMR : Analyze proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, sulfonamide NH at δ 10.2 ppm).
- IR spectroscopy : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and acetamide (C=O stretch at ~1650 cm⁻¹) functional groups.
- CHN elemental analysis : Validate molecular formula (e.g., C₂₀H₁₉N₃O₆S requires C 54.91%, H 4.35%, N 9.61%) .
Advanced Research Questions
Q. How can researchers design in vitro enzyme inhibition assays to evaluate this compound’s activity against α-glucosidase or acetylcholinesterase?
- Methodology :
- Assay setup :
Enzyme source : Use purified α-glucosidase (EC 3.2.1.20) or acetylcholinesterase (EC 3.1.1.7).
Substrate : p-Nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or acetylthiocholine (for acetylcholinesterase).
Inhibitor concentration : Test 0.1–100 µM in DMSO/PBS.
Kinetic analysis : Measure IC₅₀ via nonlinear regression of inhibition curves .
- Controls : Include acarbose (α-glucosidase) or donepezil (acetylcholinesterase) as positive controls.
Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into enzyme active sites (e.g., α-glucosidase PDB 3WYH). Focus on interactions like hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase).
- QSAR modeling : Train models using descriptors like logP, polar surface area, and sulfonamide torsion angles. Validate with leave-one-out cross-validation (R² > 0.7) .
Q. How should researchers address contradictions between in vitro activity and in vivo efficacy?
- Methodology :
Bioavailability assessment : Measure plasma concentration via LC-MS/MS after oral administration.
Metabolite profiling : Identify Phase I/II metabolites using liver microsomes.
Solubility optimization : Use co-solvents (e.g., PEG 400) or nanoformulation to enhance dissolution .
Stability and Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
